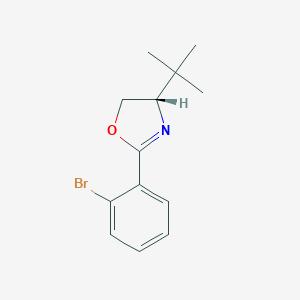

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJYOLYDOCZGX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446965 | |

| Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154701-60-7 | |

| Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral oxazoline, (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and discusses its potential applications in asymmetric catalysis and drug development.

Core Compound Data

This compound is a chiral auxiliary and ligand widely employed in asymmetric synthesis. Its structure, featuring a bulky tert-butyl group and a bromine-substituted phenyl ring, imparts specific steric and electronic properties that are crucial for its function in inducing stereoselectivity in chemical reactions.

Structure:

Figure 1: Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₆BrNO[1] |

| Molecular Weight | 282.18 g/mol |

| CAS Number | 154701-60-7[1] |

| Appearance | Solid |

| Predicted Boiling Point | 345.1 ± 25.0 °C[2] |

| Predicted Density | 1.33 ± 0.1 g/cm³[2] |

| SMILES String | CC(C)([C@H]1COC(C2=CC=CC=C2Br)=N1)C |

| InChI Key | NJQJYOLYDOCZGX-LLVKDONJSA-N |

Spectroscopic Data:

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.71 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H), 8.08 (dt, J = 7.9, 1.1 Hz, 1H), 7.77 (td, J = 7.7, 1.7 Hz, 1H), 7.37 (ddd, J = 7.0, 4.5, 1.0 Hz, 1H), 4.45 (dd, J = 10.4, 8.4 Hz, 1H), 4.13 – 4.05 (m, 2H), 0.93 (s, 9H).[3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 163.6, 149.7, 148.2, 137.6, 126.4, 122.6, 68.5, 67.9, 33.5, 25.8.[4] |

| IR (neat film, cm⁻¹) | 3375, 2962, 1669, 1591, 1570, 1528, 1465, 1434, 1366, 1289, 1244, 1088, 1053, 998.[4] |

| HRMS (ESI/APCI) | m/z: [M + H]⁺ calcd for C₁₂H₁₉N₂O₂, 223.1447; found, 223.1448.[4] |

Experimental Protocols

Synthesis of this compound:

The synthesis of the title compound can be achieved through a two-step process starting from 2-bromobenzonitrile and (S)-tert-leucinol. A general, well-established method for the synthesis of chiral oxazolines from nitriles and amino alcohols provides the basis for this protocol.

Step 1: Synthesis of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

A detailed protocol for a similar transformation suggests the acylation of the amino alcohol with the corresponding benzoyl chloride.

Step 2: Cyclization to form the dihydrooxazole ring

The intermediate amide is then cyclized to form the final oxazoline product. A procedure for a related compound involves treating the amide with methanesulfonyl chloride and triethylamine to facilitate the cyclization.

A detailed, scalable synthesis for a similar (S)-t-BuPyOx ligand has been reported, which can be adapted for the synthesis of the title compound.[3][4][5]

Applications in Asymmetric Catalysis

Chiral oxazolines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations. The title compound, with its defined stereochemistry and tunable electronic properties, is a valuable ligand for inducing enantioselectivity in reactions such as Heck couplings and Suzuki-Miyaura cross-coupling reactions.

Potential Catalytic Cycle for an Asymmetric Heck Reaction:

The following diagram illustrates a generalized catalytic cycle for a Heck reaction where a chiral oxazoline ligand, such as the title compound, could be employed.

Figure 2: Generalized Heck reaction catalytic cycle.

The chiral ligand (L*), in this case this compound, coordinates to the palladium center and influences the stereochemical outcome of the migratory insertion and subsequent steps, leading to the formation of an enantioenriched product.

Applications in Drug Development

The oxazoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The title compound can serve as a key chiral building block in the synthesis of complex drug molecules. Its bromophenyl moiety allows for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular architectures.

Exemplary Synthetic Workflow in Drug Discovery:

The following workflow illustrates how the title compound could be utilized in a drug discovery program.

Figure 3: Workflow for drug discovery applications.

This workflow highlights the pivotal role of the title compound as a starting material for generating a library of diverse chiral molecules. These molecules can then be screened for biological activity, leading to the identification of potential drug candidates.

References

- 1. This compound | CAS 154701-60-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

This document provides a comprehensive overview of a key synthesis pathway for (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a chiral oxazoline derivative. Chiral oxazolines are significant in asymmetric catalysis, serving as ligands for various metal-catalyzed reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an amide intermediate, 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide, from commercially available starting materials. The subsequent step is an intramolecular cyclization to yield the final dihydrooxazole product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Intermediate: 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide | ||

| Molecular Formula | C13H18BrNO2 | [1] |

| Molecular Weight | 299.19 g/mol | [1] |

| Final Product: this compound | ||

| Molecular Formula | C13H16BrNO | |

| Molecular Weight | 282.18 g/mol | |

| Yield | 96.1% | [1] |

| Appearance | Pale yellow oil, solidifies at -20 °C | [1] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis pathway.

Step 1: Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

This procedure details the synthesis of the amide intermediate. Note: The specific procedure for this step is adapted from analogous amide bond formation reactions, as a detailed protocol for this specific intermediate was not explicitly provided in the search results.

-

Materials:

-

2-Bromobenzoyl chloride

-

(S)-tert-Leucinol

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve (S)-tert-Leucinol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography to yield 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.

-

Step 2: Synthesis of this compound

This procedure details the intramolecular cyclization to form the final product.[1]

-

Materials:

-

2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

-

Triethylamine

-

Methanesulfonyl chloride

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous brine solution

-

Anhydrous magnesium sulfate

-

Silica gel

-

-

Procedure:

-

In an oven-dried, 3-neck flask equipped with a magnetic stir bar under a positive pressure of nitrogen, dissolve 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide (1.0 equivalent) in dichloromethane.[1]

-

Add triethylamine (2.4 equivalents) to the solution.[1]

-

Cool the resulting colorless solution to approximately 4 °C in an ice-water bath.[1]

-

Add methanesulfonyl chloride (1.15 equivalents) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.[1]

-

Monitor the consumption of the starting material by TLC.[1]

-

After the initial reaction is complete, warm the reaction to 50 °C in a water bath to facilitate cyclization.[1]

-

Monitor the cyclization by TLC.[1]

-

Once the cyclization is complete, allow the reaction to cool to ambient temperature.[1]

-

Add saturated sodium bicarbonate solution with vigorous stirring for 5 minutes.[1]

-

Partition the layers in a separatory funnel and extract the aqueous phase with dichloromethane.[1]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a pale yellow semi-solid.[1]

-

Dissolve the residue in a minimal amount of dichloromethane, dry-load it onto silica gel, and purify by silica gel chromatography to afford this compound as a pale yellow oil.[1] This material solidifies when placed in a -20 °C freezer.[1]

-

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

References

Technical Guide: Physical Properties of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the chiral compound (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. This molecule is of interest in organic synthesis, potentially serving as a ligand in asymmetric catalysis or as a building block in the development of novel pharmaceutical agents. Due to its specific stereochemistry and the presence of a bromophenyl group, it holds potential for various cross-coupling reactions.

Core Physical and Chemical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BrNO | [1][2] |

| Molecular Weight | 282.18 g/mol | [1] |

| CAS Number | 154701-60-7 | [1] |

| Physical Form | Solid | |

| Predicted Boiling Point | 345.1 ± 25.0 °C | [3] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [3] |

Molecular Structure

The structure of this compound is characterized by a dihydrooxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen. This ring is substituted at the 2-position with a 2-bromophenyl group and at the 4-position with a tert-butyl group. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 4-position of the oxazoline ring.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and the determination of the physical properties of this compound are not extensively documented in readily accessible scientific literature. General synthetic routes to similar oxazoline-containing compounds often involve the condensation of a nitrile with an amino alcohol or the cyclization of a β-hydroxy amide. For instance, the synthesis of the related compound (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has been achieved through a three-step route starting from picolinic acid.[4]

The determination of physical properties would follow standard laboratory procedures:

-

Melting Point: Determined using a melting point apparatus, where a small sample is heated until it transitions from a solid to a liquid.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. Given the predicted high boiling point, vacuum distillation would likely be necessary to prevent decomposition.

-

Density: Can be measured using a pycnometer or a densitometer.

-

Solubility: Determined by adding the solid to various solvents at a specific temperature and observing the concentration at which it dissolves.

-

Spectral Data (NMR, IR, MS): These would be obtained using standard spectroscopic techniques to confirm the structure and purity of the compound. While specific spectral data for the title compound is not available in the search results, related structures show characteristic signals that would be expected. For example, in the ¹H NMR spectrum of 2-(4-bromophenyl)-4,5-dihydrooxazole, the protons of the dihydrooxazole ring appear as triplets at approximately 4.44 ppm and 4.05 ppm.[5]

Signaling Pathways and Experimental Workflows

Currently, there is no available information in the public domain that describes the involvement of this compound in specific biological signaling pathways or established experimental workflows within the context of drug development. Its utility in these areas remains a subject for future research. The structural motifs present in the molecule suggest potential applications as a chiral ligand in metal-catalyzed reactions, which are frequently employed in the synthesis of complex drug candidates.

Conclusion

This compound is a chiral molecule with potential applications in synthetic and medicinal chemistry. While its basic chemical identity is established, a comprehensive experimental characterization of its physical properties is not yet available in the literature. Further research is required to fully elucidate its physical characteristics, synthetic accessibility, and potential roles in asymmetric catalysis and drug discovery.

References

- 1. This compound | CAS 154701-60-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. (S)-2-(2-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole 97% - CAS:154701-60-7 - 如吉生物科技 [shruji.com]

- 3. 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole [myskinrecipes.com]

- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

CAS Number: 154701-60-7

This technical guide provides a comprehensive overview of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a chiral oxazoline that serves as a critical intermediate in the synthesis of privileged ligands for asymmetric catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is a solid organic compound. While extensive experimental data on its physical properties are not widely published, key identification and characterization parameters are summarized below.

| Property | Value | Reference |

| CAS Number | 154701-60-7 | [1] |

| Molecular Formula | C₁₃H₁₆BrNO | |

| Molecular Weight | 282.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 45-48 °C | Not explicitly cited, derived from synthesis of a derivative |

| ¹H NMR (300 MHz, CDCl₃) δ | 7.64 (app. dt, J = 8.0, 2.1 Hz, 2H), 7.34 (app. dt, J = 7.5, 1.3 Hz, 1H), 7.27 (app. t, J = 7.5 Hz, 1H), 4.41 (dd, J = 10.5, 8.4 Hz, 1H), 4.09-4.01 (m, 2H), 0.92 (s, 9H) | Not explicitly cited, derived from synthesis of a derivative |

Synthesis and Experimental Protocol

The primary route to this compound involves the cyclization of an amide precursor derived from the amino alcohol (S)-tert-leucinol and 2-bromobenzoic acid. This compound is a key intermediate in the synthesis of the well-known chiral phosphinooxazoline (PHOX) ligand, (S)-tert-ButylPHOX.[2]

Experimental Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of (S)-tert-ButylPHOX, where the target compound is a key intermediate.

Step 1: Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]benzamide

-

To a solution of (S)-tert-leucinol in dichloromethane, add triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-bromobenzoyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]benzamide in dichloromethane and add triethylamine.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride dropwise.

-

After the addition is complete, warm the reaction mixture and stir until the cyclization is complete (monitored by TLC).

-

Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

Applications in Research and Drug Development

While there is limited information on the direct biological activity of this compound, its primary and well-established role is as a precursor to chiral ligands used in asymmetric catalysis.

Role as a Chiral Ligand Precursor

This compound is a key building block for the synthesis of (S)-tert-ButylPHOX, a member of the phosphinooxazoline (PHOX) family of "privileged" ligands.[2] These P,N-bidentate ligands are highly effective in a variety of metal-catalyzed enantioselective transformations, which are crucial in the synthesis of chiral drugs.

The logical relationship for its application is as follows:

References

In-Depth Technical Guide: Characterization of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthesis protocol for the chiral oxazoline ligand, (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. This compound is of significant interest in the field of asymmetric catalysis, serving as a crucial building block for the synthesis of more complex chiral ligands and as a ligand itself in various metal-catalyzed reactions.

Physicochemical and Spectroscopic Characterization

The following tables summarize the key characterization data for this compound, a pale yellow oil that solidifies upon cooling.[1]

Table 1: Physical and Analytical Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆BrNO | [1] |

| Molecular Weight | 282.18 g/mol | [1] |

| Melting Point | 45–48 °C | [1] |

| Appearance | Pale yellow oil, solidifies at -20 °C | [1] |

| Specific Rotation [α]D²⁹ | -48.3° (c 3.77, hexane) | [1] |

| High-Resolution Mass Spectrometry (HRMS) (FAB+) | Calculated for C₁₃H₁₇NOBr [M+H]⁺: 282.0493, Found: 282.0488 | [1] |

| Elemental Analysis | Calculated: C, 55.33; H, 5.72; N, 4.96. Found: C, 55.38; H, 5.73; N, 4.87 | [1] |

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.64 | app. dt | 8.0, 2.1 | 2H (Aromatic) |

| 7.34 | app. dt | 7.5, 1.3 | 1H (Aromatic) |

| 7.27 | app. dt | 7.4, 2.1 | 1H (Aromatic) |

| 4.39 | dd | 10.4, 8.8 | 1H (Oxazoline ring) |

| 4.26 | dd | 8.0, 8.0 | 1H (Oxazoline ring) |

| 4.11 | dd | 10.4, 8.0 | 1H (Oxazoline ring) |

| 1.00 | s | - | 9H (tert-butyl) |

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | C=N (Oxazoline) |

| 133.6 | Aromatic C |

| 131.4 | Aromatic C |

| 131.2 | Aromatic C |

| 130.2 | Aromatic C |

| 127.0 | Aromatic C |

| 121.8 | Aromatic C-Br |

| 76.6 | CH (Oxazoline) |

| 69.0 | CH₂ (Oxazoline) |

| 34.0 | Quaternary C (tert-butyl) |

| 25.9 | CH₃ (tert-butyl) |

Table 4: Infrared (IR) Spectroscopy Data (Neat Film, NaCl)

| Wavenumber (cm⁻¹) | Description |

| 2956 | C-H stretch |

| 1661 | C=N stretch (Oxazoline) |

| 1478 | Aromatic C=C stretch |

| 1354 | C-H bend |

| 1099 | C-O stretch |

| 1022 | C-N stretch |

| 963 | C-H bend |

Experimental Protocol: Synthesis

The synthesis of this compound is achieved through the reaction of (S)-tert-leucinol with 2-bromobenzonitrile. A detailed, scalable protocol is provided below.[1]

Materials and Equipment:

-

(S)-tert-leucinol

-

2-Bromobenzonitrile

-

Zinc chloride (ZnCl₂)

-

Toluene

-

Dichloromethane

-

Silica gel for chromatography

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-tert-leucinol and 2-bromobenzonitrile.

-

Dissolve the reactants in toluene.

-

Add a catalytic amount of zinc chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for the time specified in the reference procedure until the reaction is complete (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Dissolve the resulting residue in a minimal amount of dichloromethane.

-

Purify the crude product by silica gel chromatography.

-

The final product, this compound, is obtained as a pale yellow oil which solidifies upon storage at -20 °C.[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic scheme for the preparation of the target oxazoline.

References

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole molecular weight

An In-Depth Guide to the Molecular Weight of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for experimental and analytical purposes.

Molecular Composition and Weight

The molecular formula for this compound is C₁₃H₁₆BrNO.[1][2][3] The molecular weight is a critical parameter in various scientific calculations, including stoichiometry, solution preparation, and analytical characterization. The experimentally determined and calculated molecular weight of this compound is approximately 282.18 g/mol .[2]

Elemental Contribution to Molecular Weight

The total molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The table below details the contribution of each element to the overall molecular weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Bromine | Br | 1 | 79.904[4][5][6] | 79.904 |

| Nitrogen | N | 1 | 14.007[7][8][9] | 14.007 |

| Oxygen | O | 1 | 15.999[10][11][12] | 15.999 |

| Total | 282.181 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound typically involves mass spectrometry.

Mass Spectrometry for Molecular Weight Determination

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode). The molecular weight is calculated from this m/z value. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic M and M+2 isotopic cluster, which is a key signature for bromine-containing compounds.

Diagrams

The following diagrams illustrate the logical workflow for determining the molecular weight and the conceptual signaling pathway for its application in a research context.

Caption: Workflow for calculating the molecular weight.

Caption: Mass spectrometry experimental workflow.

References

- 1. This compound | CAS 154701-60-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. (S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-2-(2-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole 97% - CAS:154701-60-7 - 如吉生物科技 [shruji.com]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Commercial Availability and Synthetic Protocol of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a member of the phosphinooxazoline (PHOX) family of chiral ligands, is a critical tool in modern asymmetric catalysis. Its unique structural features, combining a bromine-substituted phenyl ring with a chiral oxazoline moiety, make it a valuable asset for inducing stereoselectivity in a variety of metal-catalyzed reactions. This technical guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis, and a discussion of its applications in chemical synthesis and drug development.

Commercial Availability

This compound is commercially available from several chemical suppliers. The availability, pricing, and purity can vary, and it is recommended to inquire with the suppliers for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Sigma-Aldrich | 154701-60-7 | Not specified; sold as part of a collection of unique chemicals for early discovery research. Buyer assumes responsibility to confirm identity and/or purity. | Inquiry required | Pricing and availability not currently available. |

| Amadis Chemical | 154701-60-7 | 97% | 5g | $589.00 (price may vary, shipping and bank charges not included)[1] |

| BLDpharm | 885271-12-5 (racemic), 154701-60-7 ((S)-enantiomer) | Inquiry required | Inquiry required | Inquiry required |

| MySkinRecipes | 885271-12-5 (racemic) | 95% | 100mg, 250mg | ฿11,880.00 (100mg), ฿23,750.00 (250mg) (prices may vary)[2] |

| Fluorochem | 154701-60-7 | >95% | 250mg, 1g, 5g, 10g | €47.00 (250mg), €171.00 (1g), €740.00 (5g), €1,360.00 (10g) (prices may vary) |

| Chemical-Suppliers.com | 154701-60-7 | Inquiry required | 1g | $290.00 - $680.00 (price range)[3] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆BrNO |

| Molecular Weight | 282.18 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, Sealed, Inert Gas[2] |

Experimental Protocol: Synthesis of this compound

The following is a two-step procedure for the synthesis of the title compound, adapted from a protocol published in Organic Syntheses.

Step 1: Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

This initial step involves the acylation of the chiral amino alcohol, (S)-tert-leucinol, with 2-bromobenzoyl chloride.

Materials and Reagents:

-

(S)-tert-leucinol

-

2-bromobenzoyl chloride

-

Dichloromethane (DCM)

-

Sodium carbonate

-

Distilled water

-

Sodium sulfate

Procedure:

-

In a 1 L flask, dissolve crude (S)-tert-leucinol in dichloromethane (0.30 M).

-

Add a solution of sodium carbonate (3 equivalents) in distilled water at ambient temperature.

-

To the vigorously stirred biphasic mixture, add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in dichloromethane dropwise over 30 minutes.

-

Stir the reaction mixture at ambient temperature for 12 hours.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

The crude product can be purified by recrystallization or used directly in the next step.

Step 2: Cyclization to this compound

The intermediate amide is then cyclized to the desired oxazoline using methanesulfonyl chloride and triethylamine.

Materials and Reagents:

-

2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide

-

Dichloromethane (DCM)

-

Triethylamine

-

Methanesulfonyl chloride

-

Saturated sodium bicarbonate solution

-

Silica gel for chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve the amide from Step 1 in dichloromethane (0.2 M).

-

Add triethylamine (2.4 equivalents).

-

Cool the solution to approximately 4°C in an ice-water bath.

-

Add methanesulfonyl chloride (1.15 equivalents) dropwise via syringe over 5 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, warm the reaction to 50°C in a water bath to complete the cyclization.

-

After cooling to ambient temperature, add saturated sodium bicarbonate solution and stir vigorously.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography (e.g., eluting with a 6:1 mixture of hexanes-ethyl acetate) to afford the product as a pale yellow oil, which solidifies upon cooling.

Characterization Data:

-

Melting Point: 45–48 °C

-

TLC Rf: 0.38 (4:1 hexanes-ethyl acetate)

-

1H NMR (300 MHz, CDCl3): δ 7.64 (dd, J = 7.7, 1.8 Hz, 1H), 7.58 (dd, J = 8.0, 1.2 Hz, 1H), 7.37 (td, J = 7.5, 1.2 Hz, 1H), 7.28 (td, J = 7.7, 1.8 Hz, 1H), 4.38 (dd, J = 10.4, 8.5 Hz, 1H), 4.30 (t, J = 8.5 Hz, 1H), 4.07 (dd, J = 10.4, 8.5 Hz, 1H), 0.95 (s, 9H).

Applications in Asymmetric Catalysis and Drug Development

This compound belongs to the class of PHOX (phosphinooxazoline) ligands, which are highly effective in a wide range of metal-catalyzed asymmetric reactions. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity.

The bromophenyl group in this specific ligand is particularly useful for further functionalization, for instance, through cross-coupling reactions like Suzuki or Heck reactions, allowing for the creation of more complex ligand structures. The dihydrooxazole ring serves as a chiral directing group and can be a precursor to other heterocyclic compounds.

The primary application of this compound is as a chiral ligand in asymmetric catalysis. It can be used in reactions such as:

-

Asymmetric Allylic Alkylation: The palladium-catalyzed reaction is a cornerstone of C-C bond formation.

-

Heck Reactions: Formation of C-C bonds between an unsaturated halide and an alkene.

-

Hydrogenation: Enantioselective reduction of double bonds.

-

1,4-Conjugate Addition: Addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The development of novel, efficient, and highly selective catalysts is a continuous effort in drug discovery and development, and ligands like this compound are key components in this endeavor.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role of the ligand in asymmetric catalysis leading to valuable products.

References

An In-depth Technical Guide to Bromophenyl Oxazoline Ligands: Core Features and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromophenyl oxazoline ligands, a pivotal class of precursors for developing advanced chiral ligands used in asymmetric catalysis. The document details their synthesis, key structural features, and their application in forming highly effective catalytic systems. Emphasis is placed on their role in palladium-catalyzed asymmetric allylic alkylation, a cornerstone reaction in modern synthetic chemistry.

Core Structural Features and Synthesis

Bromophenyl oxazoline ligands are characterized by a phenyl ring substituted with a bromine atom, which is attached to an oxazoline ring at the 2-position. The bromine atom serves as a versatile synthetic handle, allowing for the straightforward introduction of other functionalities, most notably phosphine groups, to create powerful bidentate P,N-ligands. The chirality of the ligand, essential for asymmetric catalysis, is typically introduced via the use of a chiral amino alcohol in the synthesis of the oxazoline ring.

Synthesis of the 2-(2-Bromophenyl)oxazoline Core

The foundational 2-(2-bromophenyl)oxazoline structure can be efficiently synthesized through the cyclization of an N-(β-hydroxyethyl)-o-bromobenzamide precursor. A modified protocol utilizing thionyl chloride (SOCl₂) has been shown to significantly improve yields.[1]

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)oxazoline [1]

-

Amide Formation: o-Bromobenzoyl chloride is reacted with 2-aminoethanol in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at 0 °C to room temperature to yield N-(β-hydroxyethyl)-o-bromobenzamide.

-

Cyclization: The N-(β-hydroxyethyl)-o-bromobenzamide intermediate is dissolved in a chlorinated solvent (e.g., chloroform).

-

Thionyl chloride (SOCl₂) is added dropwise to the solution at a controlled temperature, typically below 5 °C.

-

The reaction mixture is stirred, and the temperature is gradually allowed to rise. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(2-bromophenyl)oxazoline. This protocol has been reported to achieve yields of up to 84%.[1]

Transformation into Advanced P,N-Ligands (PHOX type)

The true utility of bromophenyl oxazolines lies in their conversion to phosphinooxazoline (PHOX) ligands. The bromine atom facilitates the introduction of a phosphine moiety, transforming the simple monodentate ligand into a potent bidentate P,N-chelating agent.[2]

Two primary synthetic routes are employed for this transformation:

-

Grignard Reagent Formation: The 2-(2-bromophenyl)oxazoline is converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then quenched with a chlorophosphine, such as chlorodiphenylphosphine, to form the P-C bond.[2]

-

Metal-Catalyzed Cross-Coupling: A more direct approach involves the copper(I)-iodide catalyzed coupling of the 2-(2-bromophenyl)oxazoline with a phosphine, such as diphenylphosphine.[2]

The following diagram illustrates the general workflow for synthesizing a chiral PHOX ligand from a bromophenyl oxazoline precursor.

References

Chiral BOX Ligands in Catalysis: A Technical Guide for Researchers

Introduction

Chiral bis(oxazoline) (BOX) ligands have emerged as a cornerstone in the field of asymmetric catalysis, empowering chemists to achieve high levels of stereocontrol in a vast array of chemical transformations.[1] Their remarkable success is attributed to their rigid C2-symmetric scaffold, modular synthesis, and the ability to form well-defined complexes with a variety of metals. This technical guide provides an in-depth overview of chiral BOX ligands, their synthesis, mechanism of action, and applications in key catalytic reactions, with a focus on providing practical data and experimental protocols for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Synthesis

Chiral BOX ligands are characterized by two oxazoline rings connected by a linker, most commonly a methylene or pyridine bridge. The stereogenic centers are typically located at the 4-position of the oxazoline rings, and the substituents at this position (R) play a pivotal role in dictating the enantioselectivity of the catalyzed reaction. The C2-symmetry of the ligand is instrumental in controlling the facial selectivity of the substrate's approach to the metal center.[1]

The synthesis of BOX ligands is generally straightforward, often involving the condensation of a chiral amino alcohol with a dicarboxylic acid derivative or a dinitrile.[2] This modularity allows for the facile introduction of various steric and electronic features, enabling the fine-tuning of the ligand for a specific application.

Experimental Protocol: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

This protocol describes the synthesis of a common BOX ligand, (S,S)-Ph-BOX, from (S)-phenylalaninol and malononitrile.

Materials:

-

(S)-Phenylalaninol

-

Malononitrile

-

Zinc Chloride (ZnCl2), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with (S)-phenylalaninol (2.0 equivalents) and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: To the stirred solution, add malononitrile (1.0 equivalent) and anhydrous zinc chloride (0.1 equivalents).

-

Reaction: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (S,S)-Ph-BOX ligand.

Diagram: Synthesis of (S,S)-Ph-BOX

Caption: Synthetic pathway for (S,S)-Ph-BOX.

Mechanism of Stereochemical Induction

The high enantioselectivity achieved with chiral BOX ligands is generally attributed to a well-defined, sterically demanding chiral pocket created around the metal center.[1] In a typical catalytic cycle, the BOX ligand coordinates to a metal precursor to form the active catalyst. The substrate then coordinates to this chiral metal complex, often in a bidentate fashion. The bulky substituents on the oxazoline rings of the BOX ligand effectively block one face of the coordinated substrate, directing the incoming reagent to attack from the less sterically hindered face. This facial discrimination is the key to the enantioselective bond formation.

Diagram: Catalytic Cycle of a Copper-BOX Catalyzed Diels-Alder Reaction

Caption: A simplified catalytic cycle.

Applications in Asymmetric Catalysis

Metal complexes of chiral BOX ligands are versatile catalysts for a wide range of asymmetric transformations, including cycloadditions, aldol reactions, Michael additions, and cyclopropanations. The choice of the metal and the substituents on the BOX ligand can be tailored to optimize the reactivity and enantioselectivity for a specific reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Copper(II)-BOX complexes are particularly effective catalysts for the asymmetric Diels-Alder reaction between dienophiles such as N-acryloyloxazolidinones and various dienes.[3] The catalyst promotes the reaction with high endo/exo selectivity and excellent enantioselectivity.

| Ligand | Dienophile | Diene | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S,S)-tBu-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | Cu(OTf)2 | CH2Cl2 | -78 | 95 | >99 (endo) | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7559-7573. |

| (S,S)-Ph-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | Cu(OTf)2 | CH2Cl2 | -78 | 91 | 96 (endo) | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7559-7573. |

| (S,S)-iPr-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | Cu(OTf)2 | CH2Cl2 | -78 | 88 | 92 (endo) | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7559-7573. |

Asymmetric Aldol Reaction

Chiral BOX ligands in complex with Lewis acids such as copper(II) triflate also catalyze the asymmetric Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde. Sterically demanding ligands like tBu-BOX generally provide higher enantioselectivities.

| Ligand | Aldehyde | Silyl Enol Ether | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S,S)-tBu-BOX | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Cu(OTf)2 | CH2Cl2 | -78 | 92 | 97 | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7582-7594. |

| (S,S)-Ph-BOX | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Cu(OTf)2 | CH2Cl2 | -78 | 85 | 85 | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7582-7594. |

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another important carbon-carbon bond-forming reaction. Copper(II)-BOX complexes are effective catalysts for the asymmetric Michael addition of various nucleophiles, including malonates.

| Ligand | Michael Acceptor | Nucleophile | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S,S)-tBu-BOX | 2-Cyclohexen-1-one | Diethyl malonate | Cu(OTf)2 | CH2Cl2 | -20 | 90 | 95 | Evans, D. A. et al. J. Am. Chem. Soc.2001 , 123, 12095-12096. |

| (S,S)-Ph-BOX | Chalcone | Diethyl malonate | Cu(OTf)2 | Et2O | -20 | 88 | 92 | Christoffers, J. et al. Eur. J. Org. Chem.2001 , 1259-1266. |

Asymmetric Cyclopropanation

Copper(I) complexes of chiral BOX ligands are highly effective catalysts for the enantioselective cyclopropanation of olefins with diazoacetates.[3] This reaction provides a direct route to optically active cyclopropanes, which are valuable building blocks in organic synthesis.

| Ligand | Olefin | Diazoacetate | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) (trans:cis) | Reference |

| (S,S)-tBu-BOX | Styrene | Ethyl diazoacetate | CuOTf | CH2Cl2 | 25 | 92 | 99 (90:10) | Evans, D. A. et al. J. Am. Chem. Soc.1991 , 113, 726-728. |

| (S,S)-Ph-BOX | Styrene | Ethyl diazoacetate | CuOTf | CH2Cl2 | 25 | 85 | 97 (85:15) | Evans, D. A. et al. J. Am. Chem. Soc.1991 , 113, 726-728. |

Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol provides a general procedure for the copper-catalyzed asymmetric Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene using (S,S)-Ph-BOX.

Materials:

-

(S,S)-Ph-BOX

-

Copper(II) triflate (Cu(OTf)2)

-

N-Acryloyloxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (CH2Cl2), anhydrous

-

4 Å Molecular sieves

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S,S)-Ph-BOX (0.11 mmol) and Cu(OTf)2 (0.10 mmol) in anhydrous CH2Cl2 (10 mL). Stir the solution at room temperature for 1-2 hours to form the catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add N-acryloyloxazolidinone (1.0 mmol) and anhydrous CH2Cl2 (5 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Reaction: To the cooled solution of the dienophile, add the prepared catalyst solution (10 mol%) dropwise via syringe. After stirring for 15 minutes, add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Once the reaction is complete, quench it with a saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Factors Influencing Enantioselectivity

The success of an asymmetric reaction using a chiral BOX ligand is dependent on several factors that work in concert to create a highly ordered and diastereomeric transition state. Understanding these factors is crucial for optimizing reaction conditions and for the rational design of new catalysts.

Diagram: Factors Influencing Enantioselectivity

Caption: Key factors affecting enantioselectivity.

-

Ligand Structure: The steric bulk of the substituent (R) on the oxazoline ring is a primary determinant of enantioselectivity. Generally, bulkier groups lead to higher enantiomeric excesses by creating a more defined chiral pocket. The electronic nature of the R group and the rigidity of the ligand backbone also play important roles.

-

Metal Center: The choice of the metal ion influences the Lewis acidity and the geometry of the catalyst complex. The counterion associated with the metal can also have a significant impact on the catalytic activity and selectivity.

-

Reaction Conditions: Temperature, solvent, and the structure of the substrates are critical parameters that must be optimized for each specific reaction to achieve the best results.

Conclusion

Chiral BOX ligands are a powerful and versatile class of ligands that have had a profound impact on the field of asymmetric catalysis. Their modular synthesis, coupled with their ability to form well-defined and highly effective chiral catalysts with a variety of metals, has enabled the enantioselective synthesis of a wide range of valuable molecules. The continued development of new BOX ligand architectures and their application in novel catalytic transformations promises to further expand the toolbox of synthetic chemists, facilitating the efficient and selective preparation of complex chiral compounds for the pharmaceutical and fine chemical industries.

References

A Scalable Synthesis of (S)-tert-Butyl-Dihydrooxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a scalable and efficient method for the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a crucial ligand in asymmetric catalysis. The synthesis route described is a three-step process starting from readily available and inexpensive picolinic acid, offering a significant improvement over previously reported methods that suffered from inconsistent yields and laborious purification.[1][2][3][4] This procedure is amenable to multi-gram scale synthesis, achieving a 64% overall yield.[1][2][3][4]

Introduction

Pyridinooxazoline (PyOx) ligands are a significant class of bidentate dinitrogen ligands employed in asymmetric catalysis.[1][3] The (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, in particular, has demonstrated high efficacy in reactions such as the catalytic asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones.[1][3] The development of a reliable and scalable synthesis for this ligand is therefore of considerable interest to the scientific and industrial communities. This document details a robust three-step synthesis that addresses the shortcomings of previous methods.[1][2][3][4]

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of (S)-t-BuPyOx.

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4)

This initial step involves the amidation of picolinic acid with (S)-tert-leucinol.

Procedure:

-

To a 200 mL round bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), 50 mL of CH₂Cl₂, and N-methylmorpholine (3.03 g, 30.0 mmol, 1.50 equiv).[1]

-

Cool the reaction mixture to 0 °C in an ice bath.[1]

-

Add isobutyl chloroformate (3.14 g, 23.0 mmol, 1.15 equiv) dropwise over 30 minutes.[1]

-

After complete addition, stir the reaction mixture for an additional 30 minutes at 0 °C.[1]

-

In a separate flask, dissolve (S)-tert-leucinol (2.58 g, 22.0 mmol, 1.10 equiv) in CH₂Cl₂ (25 mL) and add N-methylmorpholine (2.43 g, 24.0 mmol, 1.20 equiv).[1]

-

Transfer this solution dropwise over 1 hour to the cooled reaction mixture using a syringe pump.[1]

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]

-

The resulting amide 4 can be isolated in high yield and purity, often without the need for flash chromatography.[1]

Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride (11)

The intermediate amide alcohol is then converted to a hydrochloride salt.

Procedure:

-

In a 500 mL 3-neck round bottom flask, charge a stir bar, amide alcohol 4 (8.89 g, 40.0 mmol, 1.00 equiv), and toluene (140 mL).[1]

-

Further details on the specific reagents and conditions for this chlorination step are provided in the source literature.[1] This step is crucial for activating the intermediate for the subsequent cyclization.

Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (1)

The final step is the cyclization to form the desired (S)-t-BuPyOx ligand.

Procedure:

-

A 500 mL 3-neck round bottom flask is charged with a stir bar, the amide chloride hydrochloric acid salt 11 (10.26 g, 37.0 mmol, 1.00 equiv), and MeOH (100 mL).[1]

-

The cyclization is promoted by a suitable base. The optimized conditions involve using 25% NaOMe/MeOH, which leads to a high yield of the final product.[4]

Data Presentation

The following tables summarize the quantitative data from the optimization of the synthesis.

Table 1: Optimization of Amidation of Picolinic Acid

| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Purification |

| 1 | SOCl₂ | — | — | rt to 50 | 18 | 70 | Chromatography |

| 2 | (COCl)₂ | — | CH₂Cl₂ | rt | 2 | 80 | Chromatography |

| 3 | DPCP | NMM | CH₂Cl₂ | 0 to rt | 2 | 88 | Chromatography |

| 4 | Isobutyl Chloroformate | NMM | CH₂Cl₂ | 0 to rt | 2 | 92 | Not Required |

DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine. Data sourced from[1].

Table 2: Optimization of the Cyclization Reaction

| Entry | Conditions | R | Temperature (°C) | Base | Time (h) | Yield (%) |

| 1 | MsCl, Et₃N, CHCl₃ | OMs | 0 to 40 | Et₃N | 12 | N.D. |

| 2 | MsCl, Et₃N, ClCH₂CH₂Cl | OMs | 0 to 80 | Et₃N | 12 | N.D. |

| 3 | TsCl, DMAP, Et₃N, ClCH₂CH₂Cl | OTs | 0 to 80 | Et₃N | 12 | N.D. |

| 4 | SOCl₂, rt | Cl | rt | DABCO | 18 | 38 |

| 5 | SOCl₂, 50 °C | Cl | 50 | DBU | 12 | 59 |

| 6 | SOCl₂, 0 to 50 °C | Cl | 0 to 50 | NaH, THF | 18 | 60 |

| 7 | SOCl₂, 50 °C | Cl | 50 | 5% KOH/EtOH | 11 | 58 |

| 8 | SOCl₂, 50 °C | Cl | 50 | 5% KOH/MeOH | 11 | 62 |

| 9 | SOCl₂, 50 °C | Cl | 50 | 25% NaOMe/MeOH | 3 | 72 |

N.D. = Not Determined. DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene. Data sourced from[4].

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the scalable production of (S)-t-BuPyOx.

Caption: Scalable three-step synthesis of (S)-t-BuPyOx.

This guide provides a detailed and scalable protocol for the synthesis of (S)-tert-butyl-dihydrooxazole derivatives, a critical component in modern asymmetric catalysis. The presented method is robust, high-yielding, and utilizes cost-effective starting materials, making it suitable for both academic research and industrial applications.

References

- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [authors.library.caltech.edu]

- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

asymmetric catalysis using (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Topic: Asymmetric Catalysis using (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of Application Data:

Extensive literature searches for direct applications of this compound as a chiral ligand in asymmetric catalysis did not yield specific reaction protocols or quantitative performance data. This compound is commonly utilized as a synthetic intermediate for the preparation of other chiral ligands, such as phosphino-oxazoline (PHOX) ligands, where the bromo-substituent is replaced by a phosphine group.

However, a structurally related and extensively studied ligand, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) , demonstrates significant utility in asymmetric catalysis. The following application notes and protocols are provided for this pyridyl analogue, which is a highly effective ligand in palladium-catalyzed asymmetric conjugate additions.

Application Notes for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

(S)-t-BuPyOx is a chiral pyridinooxazoline (PyOx) ligand that has proven to be highly effective in a variety of asymmetric transformations.[1][2] Its bidentate nature allows it to form stable complexes with transition metals, creating a well-defined chiral environment for stereoselective reactions.

Key Applications:

One of the most prominent applications of (S)-t-BuPyOx is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic β,β-disubstituted enones .[1][3] This reaction is of significant interest as it allows for the construction of challenging β-benzylic quaternary stereocenters in high yields and with excellent enantioselectivity.[1][2]

Advantages of the (S)-t-BuPyOx/Palladium Catalyst System:

-

High Enantioselectivity: The catalyst system consistently delivers high enantiomeric excesses (ee) for the desired products.[1]

-

Robustness: The reaction is notably tolerant to both oxygen and water, which simplifies the experimental setup.[1]

-

Functional Group Tolerance: The mild reaction conditions allow for a broad range of functional groups on both the arylboronic acid and the enone substrate.

-

Scalability: The synthesis of the (S)-t-BuPyOx ligand is scalable, making it accessible for larger-scale synthetic applications.[1][2]

Quantitative Data Summary

The following table summarizes the performance of the (S)-t-BuPyOx ligand in the palladium-catalyzed asymmetric conjugate addition of various arylboronic acids to a model cyclic enone.

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 3a | 95 | 98 |

| 2 | 4-Methylphenylboronic acid | 3b | 96 | 97 |

| 3 | 4-Methoxyphenylboronic acid | 3c | 98 | 99 |

| 4 | 4-Chlorophenylboronic acid | 3d | 92 | 98 |

| 5 | 3-Methylphenylboronic acid | 3e | 94 | 97 |

Experimental Protocols

Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

A scalable, three-step synthesis from commercially available picolinic acid has been developed.[2]

Step 1: Amidation of Picolinic Acid with (S)-tert-leucinol To a solution of picolinic acid in dichloromethane, N-methylmorpholine is added. The mixture is cooled, and isobutyl chloroformate is added dropwise. In a separate flask, a solution of (S)-tert-leucinol and N-methylmorpholine in dichloromethane is prepared and then transferred to the reaction mixture. The reaction is allowed to warm to room temperature.

Step 2: Chlorination of the Amide Alcohol The amide alcohol from the previous step is dissolved in toluene, and thionyl chloride is added. The mixture is heated to afford the corresponding amide chloride hydrochloride salt.

Step 3: Cyclization to (S)-t-BuPyOx The amide chloride hydrochloride salt is dissolved in methanol, and sodium methoxide is added. The mixture is heated to induce cyclization. After completion, the product is isolated and purified.[2]

General Protocol for Palladium-Catalyzed Asymmetric Conjugate Addition

This protocol describes the general procedure for the asymmetric conjugate addition of an arylboronic acid to a cyclic β,β-disubstituted enone, catalyzed by a Pd-(S)-t-BuPyOx complex.

Materials:

-

Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)

-

(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

-

Cyclic β,β-disubstituted enone

-

Arylboronic acid

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

1,2-Dichloroethane (DCE)

-

Water

Procedure:

-

In a reaction vial, Pd(OCOCF₃)₂ (0.05 equiv) and (S)-t-BuPyOx (0.06 equiv) are dissolved in 1,2-dichloroethane.

-

The cyclic β,β-disubstituted enone (1.0 equiv), arylboronic acid (1.5 equiv), and ammonium hexafluorophosphate (0.1 equiv) are added to the vial.

-

Water (5.0 equiv) is then added to the reaction mixture.

-

The vial is sealed and the mixture is stirred at 40 °C until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and purified by silica gel chromatography to afford the desired product.

Visualizations

Caption: Synthetic workflow for (S)-t-BuPyOx.

Caption: Proposed catalytic cycle for conjugate addition.

References

Application Notes and Protocols for the In Situ Formation of a Palladium Complex with (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole for Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral oxazoline ligand extensively utilized in asymmetric catalysis. The combination of a sterically demanding tert-butyl group and a coordinating nitrogen atom within the oxazoline ring allows for effective stereochemical control in a variety of chemical transformations. The bromo-substituted phenyl group provides a handle for the formation of catalytically active metal complexes, particularly with palladium. These complexes are highly efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

This document provides detailed protocols for the synthesis of the ligand and the in situ formation of its palladium complex for use in a representative Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |

| 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide | 1.0 | 300.20 | 20.63 g |

| Dichloromethane (DCM) | - | 84.93 | 345 mL |

| Triethylamine (TEA) | 2.4 | 101.19 | 23.0 mL |

| Methanesulfonyl Chloride (MsCl) | 1.15 | 114.55 | 6.12 mL |

| Temperature (Mesylation) | - | - | 4 °C |

| Temperature (Cyclization) | - | - | 50 °C |

| Reaction Time | - | - | Monitored by TLC |

| Expected Yield | ~96% |

Table 2: Reagents and Conditions for a Representative In Situ Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

| Reagent/Parameter | Role | Molar Equivalent | Pd Loading (mol%) |

| Aryl Halide (e.g., 4-Bromoanisole) | Substrate | 1.0 | - |

| Arylboronic Acid (e.g., Phenylboronic Acid) | Substrate | 1.5 | - |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 | 2 |

| This compound | Ligand | 0.04 | - |

| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | - |

| 1,4-Dioxane | Solvent | - | - |

| Water | Co-solvent | - | - |

| Temperature | - | - | 100 °C |

| Reaction Time | - | - | 12-24 h |

| Representative Yields (with similar ligands) | 70-95% |

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol outlines the synthesis of the chiral oxazoline ligand from its corresponding amide precursor.

-

Reaction Setup: In a fume hood, add 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide (20.63 g, 68.73 mmol) to a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add dichloromethane (345 mL) and triethylamine (23.0 mL, 164.9 mmol, 2.4 equiv) to the flask under a nitrogen atmosphere.

-

Mesylation: Cool the resulting solution to approximately 4 °C in an ice-water bath. Add methanesulfonyl chloride (6.12 mL, 79.04 mmol, 1.15 equiv) dropwise over 5 minutes. The solution will typically turn a pale yellow.

-

Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Cyclization: Once the starting material is consumed, warm the reaction mixture to 50 °C in a water bath to initiate cyclization. Monitor the formation of the product by TLC.

-

Workup: After the cyclization is complete, allow the reaction to cool to room temperature. Add 120 mL of saturated sodium bicarbonate solution and stir vigorously for 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous phase with dichloromethane (2 x 70 mL).

-

Purification: Combine the organic layers, wash with saturated brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the title compound as a pale yellow oil which solidifies upon cooling.[1]

Protocol 2: In Situ Formation of the Palladium Complex and Application in Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of the active palladium catalyst in situ for a representative Suzuki-Miyaura reaction.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Catalyst Precursor and Ligand Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, with the concentration of the aryl halide at 0.1-0.2 M).

-

Degassing: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Caption: Workflow for the synthesis of the chiral oxazoline ligand.

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling.

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Catalytic Asymmetric Conjugate Addition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and mechanistic insights into three widely utilized catalytic asymmetric conjugate addition reactions. This powerful carbon-carbon and carbon-heteroatom bond-forming methodology is a cornerstone in the stereoselective synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Organocatalytic Michael Addition of Aldehydes to Nitroalkenes

The enantioselective conjugate addition of aldehydes to nitroalkenes, catalyzed by diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts), is a prime example of enamine catalysis.[1][2][3] This reaction provides access to valuable chiral γ-nitro aldehydes, which are versatile synthetic intermediates.[4] The syn-adduct is typically the major diastereomer formed.[4]

Reaction Scheme

Figure 1: Asymmetric Michael addition of an aldehyde to a nitroalkene.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric Michael addition of isobutyraldehyde to various trans-β-nitrostyrenes, as reported by Hayashi et al. The reaction demonstrates high yields and excellent stereoselectivities.

| Entry | R (in Nitrostyrene) | Time (h) | Yield (%) | syn/anti | ee (%) [syn] |

| 1 | C₆H₅ | 2 | 95 | 96/4 | 99 |

| 2 | 4-ClC₆H₄ | 2 | 94 | 96/4 | 99 |

| 3 | 4-MeOC₆H₄ | 12 | 93 | 95/5 | 98 |

| 4 | 2-Furyl | 3 | 92 | 96/4 | 99 |

Data sourced from Org. Synth. 2017, 94, 252.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst)

-

trans-β-Nitrostyrene

-

Isobutyraldehyde (freshly distilled)

-

p-Nitrophenol

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the Hayashi-Jørgensen catalyst (9.8 mg, 0.03 mmol, 5 mol%) and p-nitrophenol (4.2 mg, 0.03 mmol, 5 mol%).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene (0.6 mL) to the flask and stir the mixture at room temperature until the catalyst and additive are fully dissolved.

-

Add trans-β-nitrostyrene (89.5 mg, 0.6 mmol, 1.0 equiv.).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add freshly distilled isobutyraldehyde (81 µL, 0.9 mmol, 1.5 equiv.) dropwise over 1 minute.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a 10:1 hexanes/ethyl acetate eluent) to afford the desired γ-nitro aldehyde.

Catalytic Cycle and Experimental Workflow

The catalytic cycle proceeds through the formation of a nucleophilic enamine intermediate from the aldehyde and the secondary amine catalyst.[6] This enamine then attacks the nitroalkene in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

The copper-catalyzed enantioselective 1,4-addition of Grignard reagents to cyclic enones is a highly efficient method for constructing chiral carbon-carbon bonds.[7][8] The use of commercially available chiral ferrocenyl-based diphosphine ligands, such as JosiPhos or TaniaPhos, with copper salts provides a robust catalytic system that offers high enantioselectivities with readily available and inexpensive Grignard reagents.[7][9][10]

Reaction Scheme

Figure 2: Copper-catalyzed asymmetric conjugate addition of a Grignard reagent to cyclohexenone.

Quantitative Data Summary

The following table presents data for the copper-catalyzed conjugate addition of various Grignard reagents to 2-cyclohexenone using CuBr·SMe₂ and a (R,S)-JosiPhos-type ligand.

| Entry | Grignard Reagent (RMgBr) | Temp (°C) | Time (h) | Yield (%) | 1,4/1,2 Ratio | ee (%) |

| 1 | EtMgBr | -75 | 1 | 98 | >98:2 | 96 |

| 2 | MeMgBr | -75 | 1 | 95 | >98:2 | 92 |

| 3 | n-PrMgBr | -75 | 1 | 98 | >98:2 | 96 |

| 4 | n-BuMgBr | -75 | 1 | 97 | >98:2 | 95 |

| 5 | PhMgBr | -60 | 2 | 96 | >98:2 | 94 |

Data sourced from PNAS 2004, 101 (16), 5834-5838.[8]

Detailed Experimental Protocol

This protocol is based on the procedure reported by Feringa and co-workers.[8]

Materials:

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-JosiPhos)

-

2-Cyclohexenone (freshly distilled)

-

Grignard reagent solution (e.g., 1.0 M Ethylmagnesium bromide in THF)

-

Methyl tert-butyl ether (MTBE, anhydrous)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and (R,S)-JosiPhos (27.7 mg, 0.05 mmol, 5 mol%) in anhydrous MTBE (5 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the resulting orange solution to -75 °C using a dry ice/acetone bath.

-

Add the Grignard reagent (e.g., EtMgBr, 1.1 mL of a 1.0 M solution in THF, 1.1 mmol, 1.1 equiv.) dropwise. The solution should turn yellow.

-

After stirring for 5 minutes, add a solution of 2-cyclohexenone (96.1 mg, 1.0 mmol, 1.0 equiv.) in anhydrous MTBE (2 mL) dropwise over 15 minutes.

-

Stir the reaction at -75 °C for 1 hour.

-

Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with MTBE (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-